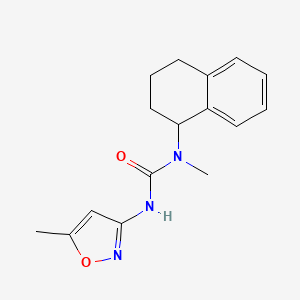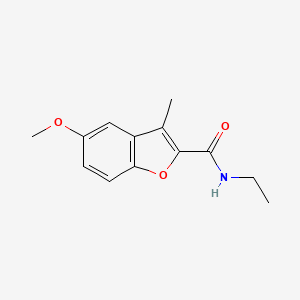
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been studied for its anti-inflammatory and anti-viral properties.
Mécanisme D'action
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferon and other immune system molecules. The resulting immune response targets and destroys cancer cells.
Biochemical and Physiological Effects
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of cytokines, chemokines, and other immune system molecules. 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been shown to increase blood flow to tumors, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a useful tool for studying cancer biology and testing potential cancer treatments. However, 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has limitations as well. It has been shown to have variable effectiveness in different types of cancer and may not be suitable for all types of experiments.
Orientations Futures
There are several potential future directions for 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide research. One area of interest is the development of combination therapies that include 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide and other anti-cancer agents. Another area of interest is the development of new formulations of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide that may improve its effectiveness. Additionally, further research is needed to understand the mechanisms underlying 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide's anti-cancer properties and to identify biomarkers that may predict response to treatment.
Méthodes De Synthèse
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide is synthesized through a multistep process that involves the reaction of isatoic anhydride with methylamine to produce N-methylisatoic anhydride. This intermediate is then reacted with 2-bromopropionyl chloride to produce N-methyl-N-propan-2-ylisatoic anhydride. Finally, the addition of hydroxylamine hydrochloride and sodium hydroxide results in the formation of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)15(3)12(17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRPKKHMVAIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)


![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)